molecular formula C7H10O2 B8739037 5-Methyl-alpha-methyl-furfuryl alcohol CAS No. 14003-15-7

5-Methyl-alpha-methyl-furfuryl alcohol

Cat. No. B8739037
CAS RN: 14003-15-7
M. Wt: 126.15 g/mol
InChI Key: NYWUEUASUFTGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furfuryl alcohol is an organic compound containing a furan substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste . It is miscible with but unstable in water. It is soluble in common organic solvents .


Synthesis Analysis

Furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste bio-mass such as corncobs or sugar cane bagasse . As such furfuryl alcohol may be considered a green chemical .


Molecular Structure Analysis

The molecular structure of furfuryl alcohol consists of a furan ring substituted with a hydroxymethyl group .


Chemical Reactions Analysis

Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .


Physical And Chemical Properties Analysis

Furfuryl alcohol is a colorless liquid, but aged samples appear amber . It possesses a faint odor of burning and a bitter taste . It is miscible with but unstable in water. It is soluble in common organic solvents .

Mechanism of Action

The mechanism of action of furfuryl alcohol involves various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . Alcohol is both a GABA agonist and a glutamate N -methyl- d -aspartate (NMDA) receptor antagonist .

Safety and Hazards

Hazards for skin and eye contact and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system . The concentrations considered safe for the target species are unlikely to have detrimental effects on the terrestrial and freshwater environments .

Future Directions

Furfural, a precursor to furfuryl alcohol, has been considered as one of the most promising platform molecules directly derived from biomass . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .

properties

CAS RN

14003-15-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3

InChI Key

NYWUEUASUFTGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)O

Origin of Product

United States

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